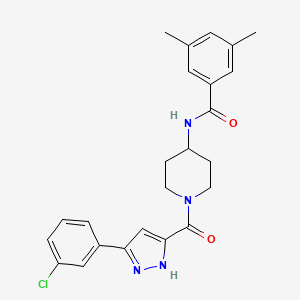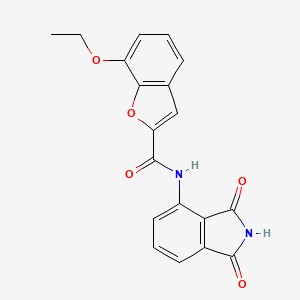
N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are developed by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . These compounds have been evaluated for activity against TNF-α in vitro .
Synthesis Analysis
The synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives involves reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives are eco-friendly and involve simple work-up with high yields .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide and its derivatives have been investigated for their potential antitumor properties. For instance, a study on dibenzo[1,4]dioxin-1-carboxamides, which share a structural similarity, demonstrated antitumor activity against wild-type P388 leukemia both in vitro and in vivo. These compounds act as DNA-intercalating agents, hinting at a mechanism of action that could be relevant to this compound derivatives as well (Lee et al., 1992).
Antimicrobial and Antifungal Agents
Research into novel benzodifuranyl derivatives, including structures akin to this compound, has demonstrated significant anti-inflammatory and analgesic properties. These compounds were also evaluated for their cyclooxygenase inhibition, showcasing potential as antimicrobial and antifungal agents (Abu‐Hashem et al., 2020).
Antidepressant Properties
Another area of research involves the synthesis of 3-ethoxyquinoxalin-2-carboxamides, which bear structural resemblances and were designed targeting the 5-HT3 receptor. The synthesized compounds showed promising antidepressant-like activity in preclinical models, suggesting potential applications for this compound derivatives in neuropsychiatric disorders (Mahesh et al., 2011).
Material Science and Crystallography
The compound N-(1,3-dioxoisoindolin-2yl)benzamide, closely related to the chemical of interest, was studied for its crystal structure, spectroscopy, and SEM analysis. These types of studies are crucial for understanding the physical and chemical properties of novel materials, which can have implications in drug design, material science, and nanotechnology (Bülbül et al., 2015).
HIV-1 Reverse Transcriptase Inhibition
Exploration into dihydropyrimidinone-isatin hybrids, which include structures similar to this compound, has shown significant activity against HIV-1 reverse transcriptase. This suggests a potential application in the development of novel non-nucleoside reverse transcriptase inhibitors (Devale et al., 2017).
Wirkmechanismus
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-7-ethoxybenzofuran-2-carboxamide is the enzyme NUDT5 . This enzyme plays a crucial role in hormone signaling in breast cancer cells .
Mode of Action
This compound interacts with the NUDT5 enzyme at a molecular level . The compound has a high molecular binding energy, which allows it to interact more effectively than the reference drug 5-FU .
Biochemical Pathways
The interaction of this compound with the NUDT5 enzyme affects the hormone signaling pathway in breast cancer cells . This disruption can lead to downstream effects that inhibit the proliferation of these cells .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation in MCF7 cells . Among the synthesized compounds, NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound was synthesized using water as an environmentally friendly solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent used in its synthesis .
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-2-25-13-8-3-5-10-9-14(26-16(10)13)18(23)20-12-7-4-6-11-15(12)19(24)21-17(11)22/h3-9H,2H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCBLMYSUORFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

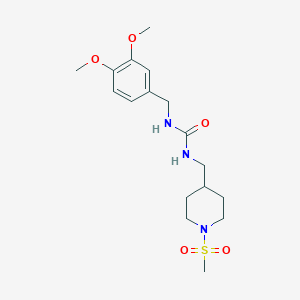
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)
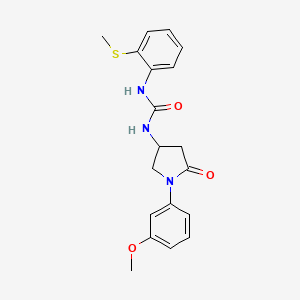
![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)

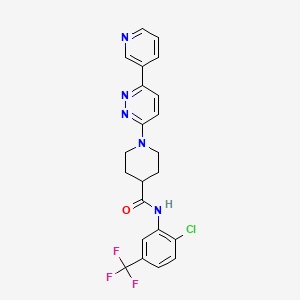
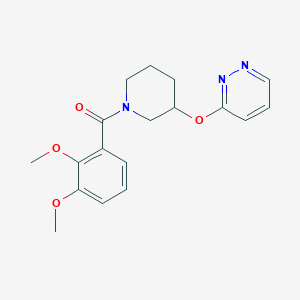
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2679775.png)
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid](/img/structure/B2679776.png)
![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)
